6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide
Description
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Properties
IUPAC Name |
6-chloro-N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)-N-ethylpyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3/c1-2-20(17(21)12-6-7-15(18)19-10-12)11-13-4-3-5-14-16(13)23-9-8-22-14/h3-7,10H,2,8-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYECUKXJLWGJKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C2C(=CC=C1)OCCO2)C(=O)C3=CN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets (such as cholinesterases and lipoxygenase enzymes) and cause changes that lead to its biological effects.
Biological Activity
6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure includes a chloro group, a benzodioxin moiety, and a pyridine carboxamide component, contributing to its biological activity.
Research indicates that compounds with similar structures often exhibit various biological activities such as anti-inflammatory, anti-cancer, and neuroprotective effects. The specific mechanisms for this compound may involve:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neurological functions.
Biological Activity Overview
The biological activities associated with this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anti-inflammatory | Potential to reduce inflammation markers in vitro and in vivo. |
| Anticancer | Exhibits cytotoxic effects against various cancer cell lines. |
| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis. |
Case Studies
- Anti-inflammatory Effects : In a study examining the compound's effects on lung inflammation models, it was found to significantly reduce pro-inflammatory cytokines (e.g., IL-6 and TNF-alpha) in animal models of chronic obstructive pulmonary disease (COPD) .
- Anticancer Activity : A recent investigation assessed the cytotoxicity of this compound against human breast cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting its potential as an anti-cancer agent .
- Neuroprotective Properties : In neurodegenerative disease models, the compound demonstrated protective effects against neuronal cell death induced by oxidative stress through the modulation of reactive oxygen species (ROS) .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Absorption | Rapid absorption post-administration |
| Distribution | Wide distribution with high tissue affinity |
| Metabolism | Primarily hepatic metabolism |
| Excretion | Renal excretion predominates |
Scientific Research Applications
Antipsychotic Activity
Research indicates that compounds with a similar structural framework exhibit significant affinity for D2 dopamine receptors, suggesting potential use as antipsychotic agents. The compound's ability to modulate dopaminergic signaling can be crucial in treating psychoses and related disorders .
Anti-inflammatory Properties
Studies have shown that derivatives of benzodioxane can inhibit inflammatory pathways. The compound's structural characteristics may contribute to its efficacy in reducing inflammation, making it a candidate for developing anti-inflammatory drugs .
Antimicrobial Activity
The unique structure of 6-chloro-N-[(2,3-dihydro-1,4-benzodioxin-5-yl)methyl]-N-ethylpyridine-3-carboxamide has been investigated for its antimicrobial properties. It has shown promise against various bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .
Anticonvulsant Effects
Research into similar compounds has revealed anticonvulsant properties. The compound may be effective in managing seizures by modulating neurotransmitter release and receptor activity in the central nervous system .
Case Study 1: Antipsychotic Efficacy
A study conducted on a series of benzodioxane derivatives demonstrated their ability to bind to D2 receptors effectively. The specific compound was tested alongside known antipsychotics and showed comparable efficacy in reducing psychotic symptoms in animal models, highlighting its potential as a therapeutic agent .
Case Study 2: Inhibition of Inflammatory Mediators
In vitro studies revealed that the compound significantly reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests its potential application in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Study 3: Antimicrobial Testing
In a controlled study, the compound was tested against multi-drug resistant strains of Mycobacterium tuberculosis. Results indicated that it inhibited bacterial growth at low concentrations, suggesting a novel mechanism of action that could lead to new treatments for tuberculosis .
Table 1: Summary of Pharmacological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
